2-Chloro-6-methylbenzylamine
Overview
Description
2-Chloro-6-methylbenzylamine is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.625 g/mol . It is characterized by a benzylamine structure with a chlorine atom at the 2-position and a methyl group at the 6-position on the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylbenzyl chloride with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amine product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylbenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form more saturated amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: Products include more saturated amines or other reduced compounds.
Scientific Research Applications
2-Chloro-6-methylbenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds . In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
2-Chloro-6-methylbenzylamine can be compared with other similar compounds, such as:
2-Chlorobenzylamine: Lacks the methyl group at the 6-position, which can influence its reactivity and applications.
6-Methylbenzylamine:
2-Chloro-4-methylbenzylamine: Has the methyl group at the 4-position instead of the 6-position, leading to different reactivity and applications.
The unique combination of the chlorine atom and the methyl group in this compound gives it distinct chemical properties and makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-chloro-6-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIAYXZZULKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334735 | |
Record name | 2-Chloro-6-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57264-46-7 | |
Record name | 2-Chloro-6-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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